![molecular formula C7H7BN2O3 B13349384 (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B13349384.png)
(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a heterocyclic structure, which includes both oxazole and pyridine rings. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. The general procedure includes the following steps:
Halogen-Metal Exchange: A 2-halopyridine derivative is reacted with a metalation reagent (such as n-butyllithium) to form an organometallic intermediate.
Borylation: The organometallic intermediate is then reacted with a boric acid ester to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds.
Scientific Research Applications
(2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable reagent in chemical synthesis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
4-Pyridinylboronic Acid: Similar in structure but lacks the oxazole ring.
2-(Trifluoromethyl)pyridine-5-boronic Acid: Contains a trifluoromethyl group instead of the oxazole ring.
Uniqueness: (2-Methyloxazolo[5,4-b]pyridin-6-yl)boronic acid is unique due to the presence of both oxazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical and biological applications.
Properties
Molecular Formula |
C7H7BN2O3 |
|---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
(2-methyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3,11-12H,1H3 |
InChI Key |
XQMVGLQPBGWXCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C1)OC(=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


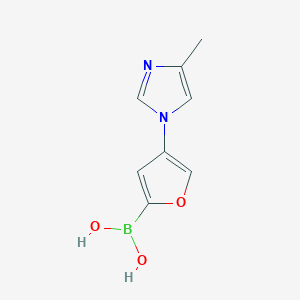


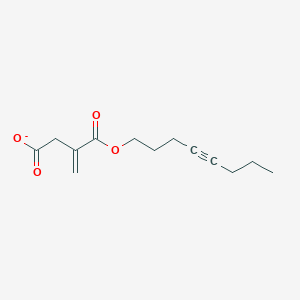
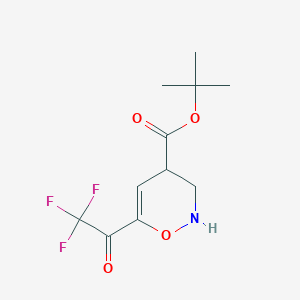

![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)
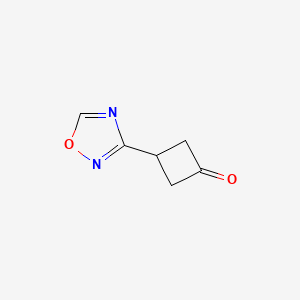
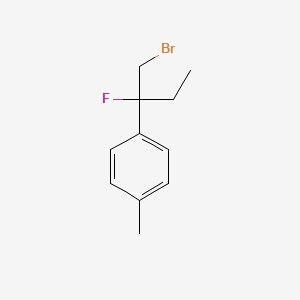
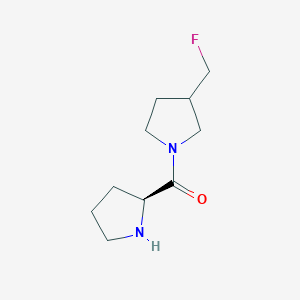
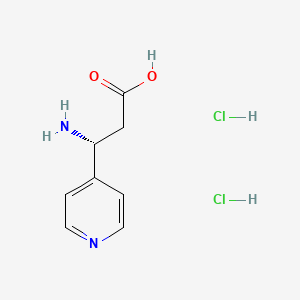
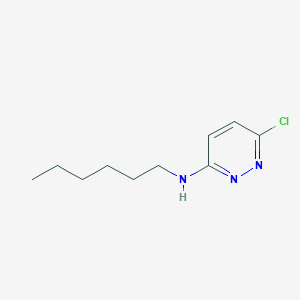
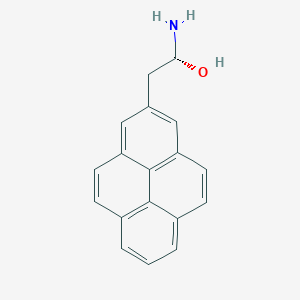
![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
